molecular formula C20H25N3O3S B4136581 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide

2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide

Cat. No. B4136581
M. Wt: 387.5 g/mol
InChI Key: CUQFUFRUOUOSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide, also known as ML141, is a small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2010 by researchers at Emory University in Atlanta, Georgia. Since then, ML141 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide works by binding to the allosteric site of RhoA, thereby preventing its activation. This results in the inhibition of downstream signaling pathways that are dependent on RhoA activity. 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide has been shown to have a high selectivity for RhoA, with minimal effects on other related GTPases.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide can inhibit RhoA activity in various cell types, including cancer cells, endothelial cells, and smooth muscle cells. This inhibition has been associated with decreased cell migration, invasion, and proliferation. Additionally, 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide has been shown to have anti-inflammatory effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide in lab experiments is its high selectivity for RhoA. This allows for more specific inhibition of RhoA activity, compared to other inhibitors that may also affect related GTPases. However, one limitation of using 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide is its relatively low potency, which may require higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for the use of 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide in scientific research. One area of interest is its potential use in cancer therapy, as RhoA is often overexpressed in cancer cells. Additionally, 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide may have potential use in the treatment of cardiovascular diseases, as RhoA plays a role in vascular smooth muscle contraction. Further studies are needed to fully understand the potential applications of 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide in these and other areas of research.

Scientific Research Applications

2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide has been studied for its potential use as an inhibitor of the small GTPase, RhoA. This protein is involved in various cellular processes, including cell motility, cytokinesis, and gene expression. 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide has been shown to inhibit RhoA activity in vitro and in vivo, making it a promising tool for studying the role of RhoA in cellular processes.

properties

IUPAC Name

2-(1-adamantyl)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-12-2-3-16(23(25)26)7-17(12)21-19(27)22-18(24)11-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15H,4-6,8-11H2,1H3,(H2,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQFUFRUOUOSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-5-nitrophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.